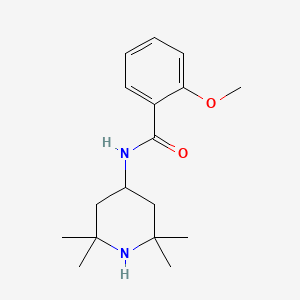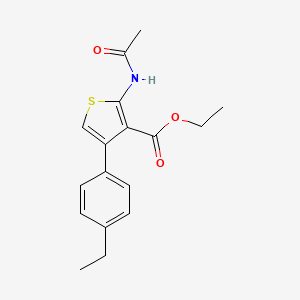
4-methyl-2-(4-methyl-3-phenylpiperazin-1-yl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of pyrimidine derivatives, including compounds similar to "4-methyl-2-(4-methyl-3-phenylpiperazin-1-yl)pyrimidine", often involves multistep synthetic routes that incorporate functional group transformations and cyclization reactions. For instance, the synthesis of related compounds such as pyrazolo[1,5-a]pyrimidines and pyrimidine 4-carboxamide derivatives showcases the complexity and diversity of synthetic strategies employed in creating pyrimidine-based compounds. These processes can involve nucleophilic substitution reactions, condensation steps, and the introduction of various substituents to achieve the desired chemical structures (Wang et al., 2018).
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives, including "4-methyl-2-(4-methyl-3-phenylpiperazin-1-yl)pyrimidine", plays a crucial role in determining their chemical reactivity and interactions. X-ray crystallography and computational modeling are common methods used to elucidate the molecular structures of such compounds. These studies reveal the spatial arrangement of atoms within the molecule, highlighting features like bond lengths, angles, and the overall molecular conformation, which are critical for understanding the compound's chemical behavior and reactivity (Karczmarzyk & Malinka, 2008).
Chemical Reactions and Properties
"4-methyl-2-(4-methyl-3-phenylpiperazin-1-yl)pyrimidine" and similar compounds exhibit a range of chemical reactions stemming from their pyrimidine core and functional groups. These reactions can include electrophilic and nucleophilic substitutions, cycloadditions, and transformations of functional groups. The chemical properties of these compounds are influenced by the nature of the substituents attached to the pyrimidine ring, affecting their reactivity towards different reagents and conditions (Mishriky & Moustafa, 2013).
properties
IUPAC Name |
4-methyl-2-(4-methyl-3-phenylpiperazin-1-yl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4/c1-13-8-9-17-16(18-13)20-11-10-19(2)15(12-20)14-6-4-3-5-7-14/h3-9,15H,10-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSIRWIAQCKADIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)N2CCN(C(C2)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-2-(4-methyl-3-phenylpiperazin-1-YL)pyrimidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-({1-[2-(3-fluorophenyl)ethyl]piperidin-4-yl}methyl)-N-methylimidazo[1,2-a]pyrimidine-2-carboxamide](/img/structure/B5650505.png)
![(3aS*,6aS*)-2-(cyclobutylcarbonyl)-5-(2-methyl-6-propylpyrimidin-4-yl)hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5650511.png)

![isopropyl (5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylthio)acetate](/img/structure/B5650527.png)
![N-{2-[(diallylamino)carbonyl]phenyl}-2-methylbenzamide](/img/structure/B5650535.png)
![2-[4-(3-bromo-4-methoxybenzyl)-1-piperazinyl]ethanol](/img/structure/B5650543.png)
![9-(1H-1,2,3-benzotriazol-5-ylcarbonyl)-2-(1-methylpyrrolidin-3-yl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5650551.png)

![3-{3-oxo-3-[4-(phenylsulfonyl)-1-piperazinyl]propyl}-1H-indole](/img/structure/B5650566.png)
![N-[(2-methyl-1H-indol-3-yl)methylene]-1H-1,2,4-triazol-1-amine](/img/structure/B5650567.png)
![methyl 4-[(3-phenylpropanoyl)oxy]benzoate](/img/structure/B5650577.png)


![methyl 3-amino-4-(dimethylamino)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B5650605.png)